molecular formula C7H11NO B8541959 1-Methyl-1,2,5,6-tetrahydro-pyridine-3-carbaldehyde

1-Methyl-1,2,5,6-tetrahydro-pyridine-3-carbaldehyde

Cat. No. B8541959
M. Wt: 125.17 g/mol
InChI Key: WALFLLBWKGDRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,5,6-tetrahydro-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carbaldehyde

InChI

InChI=1S/C7H11NO/c1-8-4-2-3-7(5-8)6-9/h3,6H,2,4-5H2,1H3

InChI Key

WALFLLBWKGDRMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.88 mL oxalyl chloride (2.4 equiv.) was dissolved in 20 mL DCM. The mixture was cooled to −78° C. and a solution of 3.37 mL DMSO (2.0 equiv.) in 10 mL DCM was added dropwise. The mixture was stirred for 15 minutes at −78° C. A solution of 3.0 g (1-Methyl-1,2,5,6-tetrahydro-pyridin-3-yl)-methanol in 10 mL DCM was added dropwise while keeping the temperature below −65° C. The mixture was stirred for 15 minutes at −78° C. 9.81 mL Triethylamine (3.0 equiv.) was added dropwise and subsequently the mixture was allowed to warm to room temperature. 50 mL DCM was added to keep the mixture stirrable. The mixture was stirred for 1 hour at room temperature. H2O was added, the organic layer was separated and the aqueous layer again extracted with DCM. The combined organic layers were dried over Na2SO4, filtrated and concentrated to yield 3.24 g of an orange oil (85% pure) which was used without further purification in the subsequent step. 1H NMR (400 MHz, CDCl3) δ 2.43 (s, 3H), 2.48-2.60 (m, 4H), 3.11-3.15 (m, 2H), 6.85 (m, 1H), 9.43 (s, 1H).
Quantity
2.88 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9.81 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
85%

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